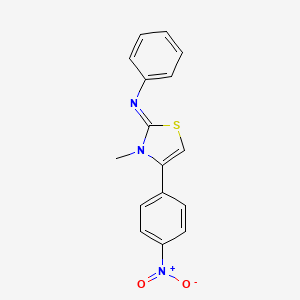
(2Z)-3-méthyl-4-(4-nitrophényl)-N-phényl-2,3-dihydro-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les aspects clés incluent l'activité catalytique dépendante de la taille et de la structure, la chimie structurale des nanoparticules actives, la reconstruction de surface et l'activité catalytique contrôlée par diffusion .
- Un dérivé spécifique, acide 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophényl)-2-propenylidène]-4-oxo-2-thioxothiazolidin-3-yl}propanoïque (2h), a montré une activité antimitotique significative .
Catalyse et Matériaux Nanostructurés
Activité Anticancéreuse
Propriétés Optiques Non Linéaires (NLO)
Activité Biologique
The compound (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazoles possess activity against various bacterial strains. The presence of electron-withdrawing groups such as nitro groups enhances their antimicrobial efficacy.
A study demonstrated that compounds similar to (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine displayed comparable activity to standard antibiotics like norfloxacin against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation.
For example, a related compound exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating potent antiproliferative activity . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the anticancer activity of thiazole derivatives.
Anticonvulsant Activity
The anticonvulsant properties of thiazoles have also been explored. A study highlighted the effectiveness of certain thiazole derivatives in picrotoxin-induced convulsion models, where compounds showed significant protective effects against seizures . The mechanism is believed to involve modulation of neurotransmitter systems.
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis and biological evaluation of thiazole derivatives, researchers synthesized several analogues and tested their activities against various microbial and cancer cell lines. One notable finding was that compounds with a methyl group at position 4 on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts without this modification .
Case Study 2: Structure-Activity Relationship
Another investigation into the SAR of thiazole compounds revealed that electron-donating groups significantly enhance their biological activities. For instance, compounds with methoxy or methyl substitutions showed increased efficacy in both antimicrobial and anticancer assays . This underscores the importance of chemical modifications in optimizing the biological profiles of thiazole derivatives.
Propriétés
IUPAC Name |
3-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-18-15(12-7-9-14(10-8-12)19(20)21)11-22-16(18)17-13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGIRXWELPUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














